(4-(Triphenylsilyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-triphenylsilylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BO2Si/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOBXFBCSAQLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587846 | |

| Record name | [4-(Triphenylsilyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852475-03-7 | |

| Record name | [4-(Triphenylsilyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Triphenylsilyl)phenyl)boronic acid: Properties and Applications in Advanced Organic Materials

Introduction: A Versatile Building Block for Organic Electronics

(4-(Triphenylsilyl)phenyl)boronic acid, bearing the CAS number 852475-03-7, is a specialized organoboron compound that has garnered significant interest within the fields of materials science and organic electronics. Its unique molecular architecture, which combines a reactive boronic acid moiety with a bulky, thermally stable triphenylsilyl group, makes it a highly valuable precursor for the synthesis of high-performance organic semiconductors. This guide provides a comprehensive overview of the core properties of this compound and delves into its primary applications, with a focus on its role in the development of materials for Organic Light-Emitting Diodes (OLEDs) and other advanced electronic devices. The strategic incorporation of the triphenylsilyl group imparts desirable characteristics such as enhanced thermal and morphological stability, good solubility in organic solvents, and the ability to influence the electronic properties of the final materials.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 852475-03-7 | [1] |

| Molecular Formula | C₂₄H₂₁BO₂Si | [1] |

| Molecular Weight | 380.33 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [2] |

| Purity | Typically >97% | [1][2] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C | [3] |

Structural Information

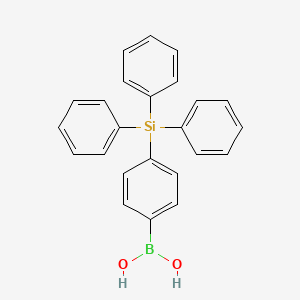

The structure of this compound is characterized by a central phenyl ring substituted with a boronic acid group [-B(OH)₂] at the 4-position and a triphenylsilyl group [-Si(C₆H₅)₃] at the 1-position.

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons. The protons on the central phenyl ring would appear as doublets, influenced by the electron-donating silyl group and the electron-withdrawing boronic acid group. The numerous protons of the three phenyl rings on the silicon atom would likely appear as a complex multiplet in the aromatic region. The acidic protons of the boronic acid group would be visible, though their chemical shift could be broad and concentration-dependent.

-

¹³C NMR: The carbon spectrum would show distinct signals for the substituted and unsubstituted carbons of the central phenyl ring. The ipso-carbon attached to the silicon would be shielded, while the carbon attached to the boron would be deshielded. The carbons of the triphenylsilyl group would also be present in the aromatic region.

Key Applications in Organic Electronics

The primary utility of this compound lies in its role as a building block for the synthesis of organic semiconductors, particularly for OLEDs. The triphenylsilyl moiety is known to enhance the thermal stability and promote amorphous film formation, which is crucial for the longevity and efficiency of OLED devices.

Synthesis of Hole-Transporting Materials (HTMs)

A major application of this boronic acid is in the synthesis of hole-transporting materials (HTMs) through the Suzuki-Miyaura cross-coupling reaction.[4][5][6] HTMs are essential components in OLEDs, responsible for the efficient transport of positive charge carriers (holes) from the anode to the emissive layer.[7] The bulky triphenylsilyl group helps to prevent crystallization of the HTM in the solid state, leading to more stable and uniform thin films.

Caption: Generalized workflow for the synthesis of a hole-transporting material.

Experimental Protocol: Synthesis of a Triphenylsilyl-Substituted Triphenylamine HTM

This section provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide to synthesize a model hole-transporting material.

Objective: To synthesize 4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)diphenylamine.

Reactants:

-

This compound (1.0 eq)

-

4-Bromo-N,N-diphenylaniline (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-bromo-N,N-diphenylaniline, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water to the flask via syringe. The solvent mixture is chosen to ensure the solubility of both the organic reactants and the inorganic base.

-

Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically around 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure hole-transporting material.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion and Future Outlook

This compound stands out as a critical intermediate for the synthesis of advanced organic electronic materials. Its unique combination of a reactive boronic acid handle and a bulky, stabilizing triphenylsilyl group allows for the creation of materials with enhanced thermal and morphological stability, which are key determinants of device lifetime and performance in OLEDs and other organic semiconductor applications. The continued exploration of novel molecular designs incorporating this versatile building block is expected to drive further advancements in the field of organic electronics, leading to more efficient and durable devices for displays, lighting, and beyond.

References

- Material Safety Data Sheet - Luminescence technology corp. (URL: not available)

-

4-(Triphenylsilyl)phenylboronic acid, min 97%, 1 gram - CP Lab Safety. (URL: [Link])

-

[4-(Triphenylsilyl)phenyl]boronic acid CAS NO.852475-03-7 - LookChem. (URL: [Link])

- SAFETY DATA SHEET - TCI Chemicals. (URL: not available)

- Synthesis and properties of novel hole-transporting materials with triphenylamine units. (URL: not available)

-

4-(Triphenylsilyl)phenylboronic acid, min 97%, 1 gram - CP Lab Safety. (URL: [Link])

- 4-Boronic Acid Triphenylamine: A Key Intermediate for OLED Manufacturers in China | Supplier & Price. (URL: not available)

- The Role of 4-(Diphenylamino)

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

-

Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs - MDPI. (URL: [Link])

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC - NIH. (URL: [Link])

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC - NIH. (URL: [Link])

-

Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - RSC Publishing. (URL: [Link])

-

Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - Frontiers. (URL: [Link])

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - MDPI. (URL: [Link])

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes | MDPI [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Silyl-Substituted Arylboronic Acids

An In-depth Technical Guide on the Synthesis of (4-(Triphenylsilyl)phenyl)boronic acid

Arylboronic acids are indispensable reagents in modern organic synthesis, serving as cornerstone building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction's power lies in its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance, enabling the construction of complex molecular architectures.[3] Within this class of reagents, this compound has emerged as a particularly valuable intermediate. The bulky, lipophilic triphenylsilyl ([SiPh₃]) group imparts unique properties, enhancing solubility in organic media and providing steric influence that can direct subsequent chemical transformations. This substituent is not merely a passive placeholder; its incorporation is a strategic choice in the design of advanced materials for organic electronics, such as OLEDs, and in the development of novel pharmaceutical agents where modulating molecular shape and properties is critical.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of a reliable and field-proven synthetic route to this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the purification and characterization of this key synthetic intermediate.

Overall Synthetic Strategy

The most direct and widely adopted approach to synthesizing this compound is a two-step sequence. This strategy hinges on the initial formation of a halogenated precursor, (4-bromophenyl)triphenylsilane, which is then converted to the target boronic acid via a lithium-halogen exchange and subsequent borylation. This method offers high yields and a clear, controllable reaction pathway.

Part 1: Synthesis of the Precursor, (4-Bromophenyl)triphenylsilane

The foundational step is the selective mono-silylation of a di-halogenated benzene. The synthesis of the analogous (3-bromophenyl)triphenylsilane has been well-documented and provides a robust template for this procedure.[6]

Mechanism and Experimental Rationale

This reaction proceeds via a selective lithium-halogen exchange at one of the bromine atoms of 1,4-dibromobenzene using n-butyllithium (n-BuLi). This forms a highly reactive aryllithium intermediate. The reaction is conducted at cryogenic temperatures (-78 °C) for two critical reasons:

-

Selectivity: It favors mono-lithiation, preventing the formation of di-lithiated species.

-

Stability: It stabilizes the aryllithium intermediate, preventing side reactions such as decomposition or reaction with the tetrahydrofuran (THF) solvent.[7]

The resulting 4-bromophenyllithium is a potent nucleophile that readily attacks the electrophilic silicon atom of chlorotriphenylsilane, displacing the chloride ion to form the desired product.

Data Presentation: Reagent Summary for Precursor Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 20.0 g | 84.78 | 1.0 |

| n-Butyllithium | C₄H₉Li | 64.06 | 33.9 mL | 84.78 | 1.0 |

| (in Hexane) | (2.5 M) | ||||

| Chlorotriphenylsilane | C₁₈H₁₅ClSi | 294.85 | 27.5 g | 93.26 | 1.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~600 mL | - | - |

Detailed Experimental Protocol

-

Reaction Setup: A 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen.

-

Initial Charging: 1,4-Dibromobenzene (20.0 g, 84.78 mmol) is added to the flask, followed by 500 mL of anhydrous THF. The solution is stirred until all solids dissolve.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexane, 33.9 mL, 84.78 mmol) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional hour.

-

Silylation: Chlorotriphenylsilane (27.5 g, 93.26 mmol) is dissolved in 100 mL of anhydrous THF and added to the reaction mixture dropwise via an addition funnel over 30 minutes at -78 °C.

-

Warm-up and Quench: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approx. 12-16 hours).

-

Workup: The reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 100 mL portions of ethyl acetate.

-

Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is recrystallized from a mixture of dichloromethane and methanol to yield (4-bromophenyl)triphenylsilane as a white solid.[6]

Part 2: Borylation to this compound

This transformation is a classic example of converting an aryl halide into an arylboronic acid, a cornerstone technique in preparing substrates for Suzuki-Miyaura couplings.[8]

Mechanism and Experimental Rationale

The process begins with a second lithium-halogen exchange, this time converting the C-Br bond of the precursor into a C-Li bond using n-BuLi at -78 °C. This generates the 4-(triphenylsilyl)phenyllithium intermediate. This nucleophilic species is then "trapped" by an electrophilic boron source, typically a borate ester like triisopropyl borate (B(O-iPr)₃).[9] The aryllithium attacks the boron atom, displacing one of the isopropoxide groups to form a lithium triisopropyl borate salt.[8]

Crucially, this borate intermediate is not the final product. A subsequent acidic workup (e.g., with aqueous HCl) is required to hydrolyze the remaining two B-O bonds, yielding the final this compound. The use of anhydrous conditions until the final hydrolysis step is paramount to prevent premature quenching of the highly reactive organolithium intermediate.

Data Presentation: Reagent Summary for Borylation

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (4-Bromophenyl)triphenylsilane | C₂₄H₁₉BrSi | 415.40 | 10.0 g | 24.07 | 1.0 |

| n-Butyllithium | C₄H₉Li | 64.06 | 10.6 mL | 26.48 | 1.1 |

| (in Hexane) | (2.5 M) | ||||

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 6.1 mL | 26.48 | 1.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~250 mL | - | - |

| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - | - |

Detailed Experimental Protocol

-

Reaction Setup: A 500 mL three-neck round-bottom flask is assembled and flame-dried as described in Part 1.

-

Initial Charging: (4-Bromophenyl)triphenylsilane (10.0 g, 24.07 mmol) is dissolved in 200 mL of anhydrous THF in the reaction flask.

-

Lithiation: The solution is cooled to -78 °C. n-Butyllithium (2.5 M in hexane, 10.6 mL, 26.48 mmol) is added dropwise over 20 minutes. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (6.1 mL, 26.48 mmol) is added dropwise via syringe at -78 °C. The reaction is maintained at this temperature for 2 hours.

-

Warm-up and Hydrolysis: The cooling bath is removed, and the mixture is allowed to warm to room temperature and stir overnight. The reaction is then cooled in an ice bath to 0 °C and quenched by the slow, dropwise addition of 50 mL of 2 M aqueous HCl. The mixture is stirred vigorously for 1 hour.

-

Extraction and Workup: The mixture is transferred to a separatory funnel and extracted three times with 100 mL portions of ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization, typically from a hot aqueous solution or a solvent/anti-solvent system like ethyl acetate/hexane, to afford the pure boronic acid.[10][11]

Experimental Workflow and Purification

The overall laboratory workflow involves careful execution of anhydrous techniques followed by standard extraction and purification procedures.

Advanced Purification Insights

Boronic acids are notoriously challenging to purify due to their tendency to form anhydride trimers known as boroxines, especially upon heating or under vacuum.[10]

-

Recrystallization: This is the most effective method. Dissolving the crude acid in a boiling solvent (often with a small amount of water to break up boroxines) and allowing it to cool slowly can yield highly pure, crystalline material.[10]

-

Acid/Base Extraction: An aqueous basic wash (e.g., with 1-2 M NaOH) can be used during workup to deprotonate the boronic acid, pulling it into the aqueous layer as the boronate salt. Non-acidic impurities remain in the organic phase. The aqueous layer can then be separated, re-acidified, and extracted to recover the purified boronic acid.[12]

-

Diethanolamine Adducts: For particularly stubborn purifications, the boronic acid can be derivatized with diethanolamine to form a stable, crystalline adduct that often precipitates from non-polar solvents. This adduct can be isolated and then hydrolyzed back to the pure boronic acid.[13]

Safety Considerations

-

n-Butyllithium: This reagent is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.

-

Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvent. Dichloromethane and other halogenated solvents are toxic and should be handled in a fume hood.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the preparation of a brominated silane precursor followed by a low-temperature lithiation and borylation sequence. Careful control of reaction temperature and the use of anhydrous techniques are critical for success. The insights provided into the rationale behind procedural steps and advanced purification strategies equip researchers and drug development professionals with the necessary knowledge to confidently produce this valuable and versatile chemical building block for applications in materials science and medicinal chemistry.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. Available at: [Link].

-

Xinghui, Z. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Hopax Fine Chemicals. Available at: [Link].

-

Xinghui, Z. (n.d.). The Role of Phenylboronic Acid in Pharmaceutical Synthesis. Hopax Fine Chemicals. Available at: [Link].

-

Weber, E., et al. (1989). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. Available at: [Link].

-

Bains, W., & Tacke, R. (2003). The role of silicon in drug discovery: a review. PMC. Available at: [Link].

-

Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link].

-

Khlebnikov, V. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link].

-

Begeezee. (2017). Purification of boronic acids?. Reddit. Available at: [Link].

-

MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link].

-

Prof. Gerald Dyker's Insights & Essentials. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. Available at: [Link].

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

An In-Depth Technical Guide to (4-(Triphenylsilyl)phenyl)boronic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Triphenylsilyl)phenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique molecular architecture, featuring a boronic acid moiety and a bulky triphenylsilyl group, imparts valuable properties that make it a key building block in the construction of complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in cross-coupling reactions and the development of novel therapeutics and advanced materials.

Physicochemical Properties

This compound is a solid at room temperature and is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₁BO₂Si | |

| Molecular Weight | 380.33 g/mol | |

| CAS Number | 852475-03-7 | |

| IUPAC Name | (4-triphenylsilylphenyl)boronic acid | [PubChem]([Link] |

| Appearance | Solid | |

| Storage | 2-8°C, under an inert atmosphere |

Molecular Structure

The molecular structure of this compound is characterized by a central phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 4-position and a triphenylsilyl group (-Si(C₆H₅)₃) at the 1-position. The triphenylsilyl group consists of a silicon atom bonded to three phenyl rings, creating significant steric bulk.

Caption: Molecular structure of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common strategy is the reaction of a Grignard reagent derived from 4-bromo-1-(triphenylsilyl)benzene with a trialkyl borate, followed by acidic hydrolysis.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Role of the Triphenylsilyl Group

The triphenylsilyl group plays a crucial role in modulating the reactivity and physical properties of the molecule. Its large steric footprint can influence the regioselectivity of reactions and provide kinetic stability.[1] The electron-donating nature of the silyl group can also impact the electronic properties of the phenyl ring, affecting its reactivity in cross-coupling reactions.[2] Furthermore, the lipophilicity imparted by the three phenyl rings can enhance the solubility of the molecule in organic solvents, which is advantageous in many synthetic applications.[1]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and polyaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

General Suzuki-Miyaura Coupling Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.[5]

Illustrative Suzuki-Miyaura Workflow:

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The use of this compound in Suzuki-Miyaura couplings provides a powerful tool for the synthesis of novel biaryl compounds with potential therapeutic applications. Boronic acids themselves are also recognized as important pharmacophores, capable of forming reversible covalent bonds with biological targets.[6] The triphenylsilyl group can be strategically employed to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1]

Applications in Materials Science: OLEDs

In the field of materials science, this compound and its derivatives are utilized in the synthesis of organic light-emitting diode (OLED) materials.[7] The triphenylsilyl group can improve the thermal and morphological stability of organic materials, which is crucial for the longevity and efficiency of OLED devices.[8] By incorporating this bulky group, aggregation-caused quenching of luminescence can be suppressed, leading to enhanced device performance. The boronic acid functionality allows for the facile construction of complex conjugated systems through Suzuki-Miyaura coupling, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials.[9][10]

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry. Its unique combination of a reactive boronic acid and a sterically demanding, stabilizing triphenylsilyl group makes it an indispensable tool for the synthesis of complex organic molecules. Its applications span from the construction of intricate biaryl scaffolds for drug discovery to the development of high-performance materials for organic electronics. As research in these fields continues to advance, the demand for and utility of this important reagent are expected to grow.

References

- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography

- 4-Boronic Acid Triphenylamine: A Key Intermediate for OLED Manufacturers in China | Supplier & Price. NINGBO INNO PHARMCHEM CO.,LTD.

- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.

- The Role of Boronic Acids in Modern OLED Technology. Ningbo Inno Pharmchem Co.,Ltd.

- The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. MDPI.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- Metal-Free Boron Emitters Powering the Future of OLEDs. ChemistryViews.

- Synthesis of Heterocycles for OLED Applic

- Tuning arylboronic acid oxidation reactivity profiles with neighboring group effects. pubs.rsc.org.

- Organosilicon Molecules with Medicinal Applications.

- Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open Archives.

- Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils. NIH.

- (3-(Triphenylsilyl)phenyl)boronic acid | C24H21BO2Si | CID 89982498. PubChem.

- Design, synthesis, and polymerase-catalyzed incorporation of click-modified boronic acid-TTP analogues. PubMed.

- Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation St

- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-

- Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors. PubMed.

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing.

- TSPO1 | Sublimed >99% Purity | CAS Number 1286708-86-8. Ossila.

- Preparation of phenyl-boronic acid polymer monolith by initiator-free ring-opening polymerization for microextraction of sulfamethoxazole and trimethoprim from animal-origin

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

- 9. nbinno.com [nbinno.com]

- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

Characterization data for (4-(Triphenylsilyl)phenyl)boronic acid

An In-depth Technical Guide to the Characterization of (4-(Triphenylsilyl)phenyl)boronic acid

Introduction

This compound is a bifunctional organosilicon compound of significant interest in the fields of materials science and organic synthesis. Its molecular architecture, featuring a boronic acid moiety and a bulky triphenylsilyl group, makes it a valuable building block for advanced materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1][2] The boronic acid group is a versatile functional group for cross-coupling reactions, such as the Suzuki coupling, while the triphenylsilyl group can enhance thermal stability, influence molecular packing, and tune the electronic properties of the final material.

This guide provides a comprehensive overview of the essential characterization data for this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical and physical properties, and detail the spectroscopic techniques used for its structural elucidation and purity assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for handling, storage, and application of the compound.

| Property | Value | References |

| CAS Number | 852475-03-7 | [1][2][3] |

| Molecular Formula | C24H21BO2Si | [1][2][3] |

| Molecular Weight | 380.33 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically >95-97% | [1][2][3][4] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. The following sections detail the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for verifying the structure of this compound.

Expected ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the phenyl rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the phenyl ring attached to the boronic acid will likely show a distinct AA'BB' or doublet of doublets pattern. The fifteen protons of the three phenyl rings on the silicon atom will likely appear as a complex multiplet.

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group can be broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. They may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

Expected ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbon atoms of the phenyl rings will resonate in the range of 120-140 ppm. The carbon atom attached to the boron will have a characteristic chemical shift.

-

Silicon-bound Phenyl Carbons: The carbons of the triphenylsilyl group will also appear in the aromatic region.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic IR Bands:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding.[6]

-

C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic rings.

-

B-O Stretching: A strong absorption band is expected around 1316-1392 cm⁻¹ for the asymmetric B-O stretching vibration.[6]

-

C-C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ region are due to C-C stretching vibrations within the aromatic rings.

-

Si-Ph Stretching: Vibrations associated with the silicon-phenyl bond are also expected.

-

Out-of-plane C-H Bending: Strong bands in the 680-900 cm⁻¹ region can give information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Analysis (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Workflow for FT-IR spectroscopic analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (380.33 g/mol ).

-

Isotopic Pattern: The presence of boron and silicon will give a characteristic isotopic pattern. Boron has two main isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), while silicon has three, ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%).

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental formula (C24H21BO2Si). The calculated exact mass is 380.1403866 Da.[7]

-

Fragmentation: Common fragmentation patterns may include the loss of hydroxyl groups, phenyl groups from the silicon atom, or the entire boronic acid moiety.

Experimental Protocol for MS Analysis (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Determine the m/z of the molecular ion and compare it with the theoretical value. If using HRMS, compare the measured exact mass with the calculated exact mass for the proposed formula.

Conclusion

The characterization of this compound relies on a combination of standard analytical techniques. NMR spectroscopy provides detailed structural information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide a comprehensive and reliable dataset for the identification and quality control of this important chemical building block.

References

- ENAO Chemical Co, Limited. This compound CAS NO.852475-03-7.

- LookChem. [4-(Triphenylsilyl)phenyl]boronic acid CAS NO.852475-03-7.

- Sigma-Aldrich. This compound | 852475-03-7.

- LabSolutions. 4-(Triphenylsilyl)phenylboronic acid.

- CP Lab Safety. 4-(Triphenylsilyl)phenylboronic acid, min 97%, 1 gram.

- PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.

- Ossila. 1,3,5-Tris[(4-phenylboronic acid)]benzene.

- PubChem. (3-(Triphenylsilyl)phenyl)boronic acid | C24H21BO2Si | CID 89982498.

- ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF.

Sources

- 1. [4-(Triphenylsilyl)phenyl]boronic acid price,buy Formaldehyde,Formaldehyde supplier-Springchem New Material Technology Co.,Limited [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.852475-03-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. (3-(Triphenylsilyl)phenyl)boronic acid | C24H21BO2Si | CID 89982498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-(Triphenylsilyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-(Triphenylsilyl)phenyl)boronic acid. In the absence of experimentally acquired spectra in the public domain, this document serves as a detailed predictive guide for researchers, scientists, and drug development professionals. By dissecting the spectral features of the constituent moieties—triphenylsilane and phenylboronic acid—and considering the electronic effects of their substitution, we present a thorough interpretation of the anticipated chemical shifts and coupling patterns. This guide also outlines the fundamental principles of NMR spectroscopy relevant to this analysis and provides a standardized protocol for sample preparation and data acquisition, ensuring scientific rigor and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule that marries the steric bulk and electronic properties of the triphenylsilyl group with the versatile reactivity of the boronic acid functionality. This unique combination makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. The triphenylsilyl group can impart desirable properties such as increased solubility in organic solvents and thermal stability, while the boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.

Accurate structural elucidation is paramount in the application of such compounds. NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize this important synthetic intermediate.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the quantum mechanical magnetic properties of an atom's nucleus. Both the ¹H (proton) and ¹³C isotopes possess a nuclear spin of ½, making them NMR-active. When placed in a strong magnetic field, these nuclei can exist in two different spin states. The application of a radiofrequency pulse can induce a transition between these states, and the subsequent relaxation process emits a signal that is detected and transformed into an NMR spectrum.

Two key parameters are extracted from an NMR spectrum:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, leading to a lower chemical shift (upfield).

-

Spin-Spin Coupling (J): This arises from the interaction of neighboring NMR-active nuclei, resulting in the splitting of signals. The magnitude of the coupling constant provides information about the number of bonds separating the interacting nuclei and their dihedral angle.

Experimental Protocol: A Self-Validating System

While this guide presents predicted spectra, the following protocol outlines a robust methodology for acquiring experimental ¹H and ¹³C NMR data for this compound, ensuring high-quality and reliable results.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity

-

High-quality 5 mm NMR tube

-

Pasteur pipette and cotton or glass wool

Procedure:

-

Ensure the NMR tube is clean and dry to avoid contamination.

-

Accurately weigh the desired amount of this compound.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent. The choice of solvent is crucial; DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and the exchangeable nature of the B(OH)₂ protons, which can be observed.

-

Ensure complete dissolution. Gentle warming or sonication may be employed if necessary.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, as ¹³C has a low natural abundance and sensitivity.

-

Temperature: 298 K.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the triphenylsilyl and phenylboronic acid moieties, as well as the acidic protons of the boronic acid group.

Diagram of Predicted ¹H NMR Signal Assignments

Caption: Predicted ¹H NMR signal assignments for this compound.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Broad Singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they are expected to appear in this region. |

| ~7.9 | Doublet | 2H | Protons ortho to B(OH)₂ | These protons are deshielded by the electron-withdrawing boronic acid group. They will appear as a doublet due to coupling with the adjacent meta protons. |

| ~7.7 | Doublet | 2H | Protons meta to B(OH)₂ | These protons are influenced by the triphenylsilyl group and will appear as a doublet due to coupling with the ortho protons. |

| ~7.6 | Multiplet | 6H | ortho-Protons of SiPh₃ | The protons on the three phenyl rings attached to the silicon atom will have slightly different electronic environments. The ortho protons are generally the most deshielded. |

| ~7.4 | Multiplet | 9H | meta- and para-Protons of SiPh₃ | The meta and para protons of the triphenylsilyl group will overlap and appear as a complex multiplet. |

Predicted ¹³C NMR Spectrum: Structural Insights

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Diagram of Predicted ¹³C NMR Signal Assignments

Caption: Predicted ¹³C NMR signal assignments for this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C-Si (on phenylboronic acid ring) | The carbon atom directly attached to the silicon is expected to be significantly deshielded. |

| ~136 | C-ortho to B(OH)₂ | The carbons ortho to the boronic acid group are deshielded due to the electron-withdrawing nature of the substituent. |

| ~135 | C-ipso to B(OH)₂ | The carbon atom bearing the boronic acid group. The signal for this carbon can sometimes be broad due to quadrupolar relaxation of the adjacent boron nucleus. |

| ~135 | C-ortho of SiPh₃ | The ortho carbons of the triphenylsilyl group. |

| ~134 | C-ipso of SiPh₃ | The ipso-carbons of the phenyl rings attached to silicon. |

| ~130 | C-para of SiPh₃ | The para carbons of the triphenylsilyl group. |

| ~128 | C-meta to B(OH)₂ | These carbons are less affected by the boronic acid group. |

| ~128 | C-meta of SiPh₃ | The meta carbons of the triphenylsilyl group. |

Conclusion and Future Outlook

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected spectral features, researchers can more effectively utilize this versatile building block in their synthetic endeavors. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data, which will be invaluable for the definitive characterization of this compound. Future work should focus on the experimental verification of these predicted spectra and the investigation of the compound's dynamic behavior in solution using advanced NMR techniques.

References

-

Guan, Y., Shree Sowndarya, S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096–11108. [Link]

Stability and Storage of Silyl-Substituted Boronic Acids: A Technical Guide

Introduction

Silyl-substituted boronic acids are a class of organoboron compounds that have garnered significant interest in organic synthesis and materials science. The incorporation of a silyl moiety onto the organic framework of a boronic acid can impart unique electronic and steric properties, influencing its reactivity and stability. This guide provides an in-depth technical overview of the factors governing the stability of silyl-substituted boronic acids and outlines best practices for their storage and handling to ensure their integrity for research and development applications.

Fundamental Stability Considerations for Boronic Acids

Boronic acids, in general, are susceptible to several degradation pathways that can compromise their purity and reactivity. Understanding these pathways is crucial for the effective utilization of their silyl-substituted analogues.

Protodeborylation: The Primary Degradation Pathway

Protodeborylation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[1][2] This process is a common cause of boronic acid degradation and is influenced by several factors:

-

pH: The rate of protodeborylation is highly pH-dependent.[1][3] Both acidic and basic conditions can promote this degradation, with the specific mechanism varying.[2]

-

Moisture: Water plays a crucial role in protodeborylation, acting as a proton source.[3] Therefore, exposure to moisture, even atmospheric humidity, can accelerate decomposition.

-

Temperature: Elevated temperatures generally increase the rate of protodeborylation.

-

Electronic Effects: The electronic nature of the substituents on the organic moiety significantly impacts the stability of the C-B bond. Electron-withdrawing groups can sometimes stabilize the boronic acid, while electron-donating groups can have a destabilizing effect, although this is not a universally applicable rule and depends on the specific reaction mechanism.[4][5][6]

Oxidation: A Common Challenge

The boronic acid functional group is susceptible to oxidation, which converts the boronic acid into an alcohol or phenol.[1] This process is often mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The susceptibility to oxidation is a significant concern, particularly in applications where the boronic acid is exposed to air for extended periods.

Anhydride Formation: The Formation of Boroxines

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[1] While this is often a reversible process, the formation of boroxines can complicate stoichiometry in reactions and affect the solubility of the compound.

The Influence of Silyl Substituents on Stability

The presence of a silyl group on the organic backbone of a boronic acid can modulate its stability through a combination of electronic and steric effects. While extensive quantitative data specifically for silyl-substituted boronic acids is not abundant in the literature, we can infer the likely impacts based on the known properties of silyl groups.

Electronic Effects of Silyl Groups

Silyl groups, such as the trimethylsilyl (TMS) group, are generally considered to be weakly electron-donating through σ-donation and hyperconjugation. This electron-donating nature can influence the rate of protodeborylation. The increased electron density on the carbon atom of the C-B bond could potentially make it more susceptible to electrophilic attack by a proton. However, the overall effect will be highly dependent on the position of the silyl group relative to the boronic acid and the specific mechanism of protodeborylation at play under the given conditions.

Steric Effects of Silyl Groups

Silyl groups, particularly bulkier ones like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS), can exert significant steric hindrance around the boronic acid functionality.[7] This steric bulk can play a protective role by hindering the approach of reagents that mediate degradation, such as water or other proton sources. This steric shielding can slow down the rate of protodeborylation and potentially also inhibit intermolecular interactions that lead to boroxine formation.

Recommended Storage and Handling Conditions

To ensure the longevity and reliability of silyl-substituted boronic acids, adherence to strict storage and handling protocols is paramount.

General Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store at low temperatures, typically 2-8 °C. For long-term storage, -20 °C is recommended. | Reduces the rate of thermal decomposition, including protodeborylation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis-mediated protodeborylation and oxidation. |

| Moisture | Store in a desiccated environment. Use of a desiccator or storing within a sealed container containing a desiccant is advised.[8] | Boronic acids are hygroscopic, and moisture can accelerate protodeborylation.[8] |

| Light | Protect from light by storing in amber vials or in the dark.[1] | Light can potentially promote oxidative degradation pathways. |

| Container | Use well-sealed, clean, and dry glass containers. For highly sensitive compounds, consider ampulization under inert gas. | Prevents contamination and ingress of moisture and air. |

Handling Procedures

-

Inert Atmosphere Handling: For particularly sensitive silyl-substituted boronic acids, handling in a glovebox or under a continuous stream of an inert gas is the best practice to minimize exposure to air and moisture.[1]

-

Solvent Selection: When preparing solutions, use anhydrous, deoxygenated solvents.

-

Weighing: Weigh the required amount of the boronic acid promptly and in a dry environment to minimize the absorption of atmospheric moisture.

-

Avoid Cross-Contamination: Use clean spatulas and glassware to prevent contamination from other reagents that could catalyze decomposition.

Experimental Protocols for Stability Assessment

To evaluate the stability of a specific silyl-substituted boronic acid under your experimental conditions, the following protocols can be adapted.

Protocol for Monitoring Protodeborylation by ¹H NMR Spectroscopy

This protocol allows for the quantitative monitoring of the degradation of a boronic acid to its corresponding protodeborylated product over time.

Materials:

-

Silyl-substituted boronic acid

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a known amount of an internal standard)

-

NMR tubes

-

Constant temperature bath or NMR spectrometer with variable temperature control

Procedure:

-

Prepare a stock solution of the silyl-substituted boronic acid of a known concentration in the chosen deuterated solvent. Include a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.

-

Transfer an aliquot of the stock solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic peaks for the boronic acid and the expected protodeborylated product.

-

Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to air or inert atmosphere).

-

Acquire ¹H NMR spectra at regular time intervals (e.g., every hour, day, or week, depending on the expected stability).

-

Integrate the signals of the boronic acid and the protodeborylated product relative to the internal standard.

-

Plot the concentration of the boronic acid as a function of time to determine the rate of decomposition.

Visualizing the Degradation Pathway

The degradation of a silyl-substituted arylboronic acid via protodeborylation can be represented as follows:

Caption: General scheme of protodeborylation of a silyl-substituted arylboronic acid.

Enhancing Stability: The Use of Protecting Groups

For silyl-substituted boronic acids that exhibit inherent instability, conversion to a more stable derivative, such as a boronate ester, can be a viable strategy.

Boronate Esters

Reacting the boronic acid with a diol, such as pinacol, forms a cyclic boronate ester.[9] These esters are generally more stable towards protodeborylation and oxidation due to the steric protection of the boron center and altered electronic properties.[9][10] Pinacol esters are widely used and can often be directly employed in cross-coupling reactions.[9]

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and air-stable derivatives.[11] They are particularly useful for the "slow release" of the active boronic acid under specific reaction conditions, which can be advantageous when dealing with unstable boronic acids.[11]

Trifluoroborates

Potassium trifluoroborate salts (R-BF₃K) are also highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They are generally resistant to protodeborylation and can be used in a variety of cross-coupling reactions.

Workflow for Stabilization through Derivatization

Caption: Workflow for stabilizing silyl-substituted boronic acids through derivatization.

Conclusion

The stability of silyl-substituted boronic acids is a critical factor that influences their successful application in synthesis and materials science. By understanding the primary degradation pathways of protodeborylation and oxidation, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity and reactivity of these valuable reagents. The steric and electronic effects of the silyl group can modulate the inherent stability of the boronic acid moiety, and for particularly sensitive compounds, derivatization to more stable forms such as boronate esters or trifluoroborates provides a robust solution. Adherence to the guidelines presented in this technical guide will empower researchers to confidently utilize silyl-substituted boronic acids in their endeavors.

References

-

How to Store Boric Acid | Lab Alley. (URL: [Link])

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. (URL: [Link])

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. (URL: [Link])

-

Steric Effects of Silyl Groups. ResearchGate. (URL: [Link])

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. (URL: [Link])

-

On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. (URL: [Link])

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed. (URL: [Link])

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. (URL: [Link])

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. (URL: [Link])

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. (URL: [Link])

-

Protodeboronation - Wikipedia. (URL: [Link])

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. (URL: [Link])

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. (URL: [Link])

-

Protecting Groups for Boronic Acids. Chem-Station International Edition. (URL: [Link])

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. (URL: [Link])

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. laballey.com [laballey.com]

- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Sourcing (4-(Triphenylsilyl)phenyl)boronic acid for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (4-(Triphenylsilyl)phenyl)boronic acid in Modern Organic Synthesis

This compound, with CAS Number 852475-03-7, has emerged as a pivotal building block in cutting-edge research, particularly in the fields of organic electronics and complex molecule synthesis.[1][2] Its unique structure, featuring a bulky triphenylsilyl group, imparts desirable properties such as enhanced thermal stability and specific electronic characteristics to the resulting materials.[3] This makes it a sought-after reagent for the development of high-performance Organic Light-Emitting Diodes (OLEDs) and as a sterically hindered coupling partner in Suzuki-Miyaura reactions for pharmaceutical and materials science applications.[1][4]

The success of these advanced applications, however, is critically dependent on the purity and consistency of the starting boronic acid. Impurities can lead to unpredictable reaction outcomes, diminished device performance, and difficulties in purification. This guide, therefore, provides a comprehensive overview of the key considerations for sourcing high-quality this compound, offering a framework for supplier evaluation, quality control, and effective utilization in research.

The Strategic Importance of the Triphenylsilyl Moiety

The triphenylsilyl group is not merely a sterically bulky substituent; it plays a crucial role in defining the physicochemical properties of the molecule and the materials derived from it. In the context of OLEDs, arylsilanes are known to contribute to:

-

Enhanced Thermal and Morphological Stability: The rigid, three-dimensional structure of the triphenylsilyl group can disrupt intermolecular packing, leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). This is critical for preventing the crystallization of thin films in OLED devices, which would otherwise lead to device failure.[3][5]

-

Improved Hole Transport: Triphenylamine and its derivatives are well-known hole transport materials.[6][7] The incorporation of a triphenylsilyl group can further modulate the electronic properties of these materials, influencing their HOMO/LUMO levels for efficient charge injection and transport.[4]

-

High Triplet Energy: For use as a host material in phosphorescent OLEDs (PhOLEDs), a high triplet energy is essential to confine the excitons on the phosphorescent dopant. The triphenylsilyl group contributes to a wide bandgap and high triplet energy.[4]

In Suzuki-Miyaura coupling reactions, the steric hindrance of the triphenylsilyl group presents both a challenge and an opportunity. While it can slow down the reaction rate, it also allows for selective and controlled bond formation in the synthesis of complex, sterically congested molecules.

Key Suppliers and Comparative Analysis

Sourcing high-purity this compound is paramount for reproducible and reliable research outcomes. Several chemical suppliers offer this reagent, often with varying stated purities and supporting documentation. Below is a comparative overview of some key suppliers. It is crucial for researchers to not solely rely on the listed purity but to request batch-specific Certificates of Analysis (CoA) for detailed characterization.

| Supplier | Stated Purity | Available Analytical Data | Key Considerations |

| Sigma-Aldrich (Ambeed) | ≥95% | Certificate of Origin, Safety Data Sheet. Batch-specific CoA may be available upon request. | A well-established distributor with a broad range of research chemicals. The stated purity is a minimum, and actual purity may be higher. |

| ENAO Chemical Co., Limited | ≥95% | Inquire for batch-specific data. Offers custom synthesis and small-scale orders.[2] | A China-based supplier that can be a cost-effective source. It is advisable to thoroughly vet the quality control processes.[2] |

| CP Lab Safety | ≥97% | Basic product specifications available online.[1] Inquire for CoA. | Offers a higher stated minimum purity. Important to verify the analytical method used for purity assessment.[1] |

| BLD Pharm | Inquire for Purity | Certificate of Analysis inquiry available.[8] | Provides options for cold-chain transportation, which can be important for maintaining the stability of boronic acids.[8] |

A Scientist's Workflow for Supplier Qualification

Choosing a supplier should be a systematic process to ensure the quality and reliability of the research chemicals you procure.

Caption: A decision workflow for qualifying a new chemical supplier.

Experimental Protocols: Quality Control and Application

Part 1: Incoming Quality Control - A Self-Validating System

It is imperative to perform in-house quality control on newly acquired reagents, as the stated purity on the label may not always reflect the actual purity, and degradation can occur during storage or transit.

1.1. ¹H NMR Spectroscopy for Structural Verification and Purity Estimation

-

Objective: To confirm the chemical structure and estimate the purity of this compound.

-

Methodology:

-

Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Analysis:

-

The aromatic region should show characteristic signals for the phenyl and triphenylsilyl protons.

-

A broad singlet corresponding to the B(OH)₂ protons should be present (this signal can exchange with water in the solvent).

-

The presence of significant amounts of the corresponding trimeric anhydride, a boroxine, can be identified by changes in the aromatic signals and a sharpening of the boronic acid-related peaks.[9]

-

The presence of the deborylated product, triphenyl(phenyl)silane, would be indicated by a simplified aromatic spectrum.

-

Integration of the product signals against a known internal standard can provide a quantitative purity assessment (qNMR).

-

-

1.2. HPLC Analysis for Purity and Impurity Profiling

-

Objective: To obtain a quantitative measure of purity and to identify any potential impurities not readily visible by NMR.

-

Methodology: A reverse-phase HPLC method is generally suitable for the analysis of arylboronic acids.[10]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

-

Sample Preparation: Prepare a standard solution of the boronic acid in the initial mobile phase composition.

-

Analysis: The purity is determined by the area percentage of the main peak. This method can also reveal the presence of more or less polar impurities. For more sensitive detection, LC-MS can be employed.[11][12]

-

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The steric bulk of this compound necessitates carefully optimized conditions for successful Suzuki-Miyaura coupling.

2.1. Reaction Workflow

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

2.2. Detailed Protocol for Coupling with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Bulky phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/water mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The choice of temperature and solvent will depend on the reactivity of the aryl halide.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Causality and Expertise:

-

Choice of Catalyst and Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[13]

-

Base Selection: A strong, non-nucleophilic base like K₃PO₄ is often preferred for challenging couplings as it can facilitate the transmetalation step without causing unwanted side reactions.

-

Solvent: Anhydrous and degassed solvents are crucial to prevent protodeboronation of the boronic acid and deactivation of the palladium catalyst.

-

Conclusion

This compound is a valuable reagent for the synthesis of advanced materials and complex organic molecules. However, its successful application is intrinsically linked to the quality of the starting material. By implementing a rigorous supplier qualification process, performing in-house quality control, and utilizing optimized reaction protocols, researchers can ensure the reliability and reproducibility of their results. This guide provides a framework for navigating the complexities of sourcing and utilizing this important building block, empowering scientists to push the boundaries of innovation in their respective fields.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]